Welcome to the BenchChem Online Store!
molecular formula C11H10N2O B8574702 3-Methyl-5-phenylpyrazine-2-ol

3-Methyl-5-phenylpyrazine-2-ol

Cat. No. B8574702
M. Wt: 186.21 g/mol
InChI Key: NDWLGLFUCYTKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09408845B2

Procedure details

This compound was prepared following the procedure of Jones (J. Amer. Chem. Soc. 1949, 71, 78-81). Briefly, commercially available phenylglyoxal 22 (1.02 g, 7.62 mmol) was dissolved in methanol and cooled to 41° C. Commercially available alanine amide 23 (672 mg, 7.62 mmol) was dissolved in 25 ml methanol and added to the reaction mixture. A 12.5 N NaOH (0.760 mL, 9.53 mmol) solution was added dropwise while stirring, maintaining the temperature of the reaction below 40° C. When the addition was complete, the reaction was placed at =5° C. for 2 h. The reaction was then warmed to room temperature and quenched with 12 N HCl solution (0.76 mL), followed by sodium bicarbonate to neutralize the solution. The methanol was removed under reduced pressure, and the residue was extracted with chloroform and precipitated with ethyl acetate. The compound was isolated as a white powder to give 24 in 18% yield. HPLC (tr/purity): 1531 min, >97%. ESI m/z (MeOH): 187.35 (MH+).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Name
Yield
18%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:11][C@H:12]([C:14]([NH2:16])=[O:15])[CH3:13].[OH-].[Na+]>CO>[CH3:13][C:12]1[C:14](=[O:15])[NH:16][CH:9]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
672 mg
Type
reactant
Smiles
N[C@@H](C)C(=O)N
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.76 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
ADDITION
Type
ADDITION
Details
added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 40° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 12 N HCl solution (0.76 mL)
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
precipitated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The compound was isolated as a white powder

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C(NC=C(N1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.